1-Aminocyclooctanecarboxylic acid

Description

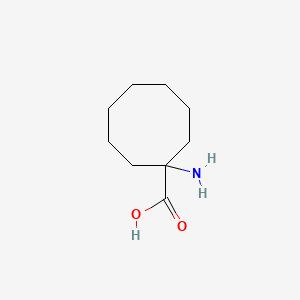

Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclooctane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-7,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSQECUPWDUIBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182502 |

Source

|

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28248-38-6 |

Source

|

| Record name | 1-Aminocyclooctane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28248-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028248386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9KAQ2DU4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the History and Application of Cyclic Amino Acids in Peptide Synthesis

Abstract

The incorporation of cyclic amino acids into peptide structures represents a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of the historical evolution, synthetic methodologies, and profound impact of these conformationally constrained building blocks. From the foundational role of proline to the sophisticated design of novel peptidomimetics, we will examine the causality behind experimental choices and the authoritative science that underpins this critical field. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of cyclic amino acids to enhance peptide bioactivity, stability, and therapeutic potential.

Introduction: The Rationale for Rigidity

Peptides, as mediators of a vast array of biological processes, are of immense interest in pharmaceutical research. However, their therapeutic utility is often hampered by inherent limitations, including poor metabolic stability due to proteolytic degradation and low bioavailability.[1] A primary reason for these drawbacks is the high conformational flexibility of linear peptides, which results in a significant entropic penalty upon binding to a biological target and exposes multiple sites for enzymatic cleavage.

Cyclic amino acids are powerful tools to overcome these challenges. By incorporating a ring structure within the amino acid side chain or backbone, they introduce significant conformational constraints.[2] This pre-organization of the peptide into a more rigid, bioactive conformation can lead to:

-

Enhanced Binding Affinity: Reducing the entropic cost of binding.[3]

-

Increased Proteolytic Resistance: Sterically shielding susceptible peptide bonds.[4]

-

Improved Selectivity: Favoring a conformation that is recognized by the desired target over off-targets.

-

Better Pharmacokinetic Properties: Increased stability and, in some cases, improved membrane permeability.[5]

This guide traces the journey of cyclic amino acids from their natural origins to their current status as indispensable components in the rational design of peptide-based therapeutics.

Early History: Proline and Nature's Blueprint

The story of cyclic amino acids in peptide science begins with proline , the only one of the 20 proteinogenic amino acids whose side chain cycles back to the backbone amide nitrogen, forming a pyrrolidine ring.[6] This unique structure imparts exceptional conformational rigidity compared to other amino acids, locking the backbone dihedral angle φ at approximately -65°.[7]

Historically, the significance of proline's structure was first appreciated in the context of collagen, where polyproline helices form the protein's fundamental secondary structure.[7] Early peptide chemists recognized that proline's constrained nature often induces turns in the peptide backbone, a feature that would later be exploited in rational design.[8]

Simultaneously, researchers began isolating naturally occurring cyclic peptides from sources like bacteria, fungi, and plants.[9] These molecules, often possessing potent antimicrobial or cytotoxic activities, provided a compelling blueprint.[10][11] Compounds like Gramicidin S, discovered in 1944, and the cyclotides, a large family of plant-derived peptides, demonstrated that nature had long harnessed cyclization to create exceptionally stable and bioactive molecules.[11][12] The discovery of evolidine in the 1950s from the Australian tree Melicope xanthoxyloides marked one of the earliest identified plant cyclic peptides, even if its significance was not fully recognized for decades.[13] These natural products proved that macrocyclization and the inclusion of constrained residues were effective evolutionary strategies for creating robust molecular scaffolds.

The Evolution of Synthetic Strategies

The translation of nature's blueprint into synthetic reality required the development of robust and versatile chemical methodologies. The advent of Solid-Phase Peptide Synthesis (SPPS) revolutionized the field, providing a platform for the efficient assembly of linear peptide precursors.[8][14] From this foundation, several key strategies for incorporating cyclic amino acids and achieving peptide cyclization have emerged.

Synthesis and Incorporation of Cyclic Amino Acid Monomers

The synthesis of non-natural, conformationally restricted amino acids is a critical first step. These often include α,α-disubstituted amino acids where the side chains form a ring, such as aminocyclopentane carboxylic acid (Ac5c) or aminocyclohexane carboxylic acid (Ac6c).[15][16] The synthesis of these building blocks can be complex, often requiring multi-step solution-phase chemistry before they are suitably protected (e.g., with Fmoc or Boc) for incorporation via SPPS.[17]

The core principle of SPPS involves the sequential coupling of protected amino acids to a growing peptide chain anchored to a solid support resin.[18] Cyclic amino acids are introduced using the same fundamental coupling reactions.

Methodologies for Peptide Cyclization

Once the linear peptide containing the desired cyclic amino acid(s) is assembled, the crucial cyclization step is performed. This can be achieved through several approaches, broadly categorized as on-resin or solution-phase cyclization.

-

Head-to-Tail Cyclization: The most common form, creating a simple amide bond between the N-terminal amine and the C-terminal carboxylic acid.[19]

-

Side-Chain Cyclization: Involves forming a bridge between the side chains of two different amino acids, such as a disulfide bond between two cysteines or a lactam bridge between the side chains of aspartic/glutamic acid and lysine/ornithine.[3][4]

The choice of cyclization strategy is critical and depends on the desired final structure and the peptide sequence. Head-to-tail cyclization of small peptides (3-8 residues) can be challenging and may be complicated by competing side reactions like dimer or oligomer formation.[8]

Workflow: On-Resin Head-to-Tail Peptide Cyclization

The following diagram illustrates a generalized workflow for synthesizing a head-to-tail cyclic peptide on a solid support. This method leverages orthogonal protecting groups to selectively deprotect the N- and C-termini while the peptide remains anchored to the resin via a side chain.

Caption: Generalized workflow for on-resin peptide cyclization.

Impact on Peptide Structure and Bioactivity

The primary function of incorporating a cyclic amino acid is to exert precise control over the peptide's three-dimensional structure. This "conformational constraint" is the cornerstone of its utility in drug design.[15][20]

The Principle of Conformational Constraint

A linear peptide can adopt a multitude of conformations in solution. By introducing a cyclic residue, the number of accessible low-energy conformations is drastically reduced.[2] This pre-organizes the peptide into a shape that is more favorable for binding to its biological target.

For example, α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are known to strongly promote helical secondary structures (specifically 3₁₀-helices).[16][21] The steric hindrance from the gem-dialkyl groups restricts the allowable backbone dihedral angles, forcing the peptide into a helical fold. This principle allows chemists to sculpt the secondary structure of a peptide with high precision.[22]

Caption: Conformational constraint reduces the entropic penalty of binding.

Case Study: RGD Peptides and Integrin Selectivity

The Arg-Gly-Asp (RGD) sequence is a classic example demonstrating the power of conformational constraint. This motif is recognized by multiple integrin receptors, but achieving selectivity is crucial for therapeutic applications. By cyclizing RGD-containing peptides and systematically incorporating D-amino acids or other turn-inducing elements, researchers can create conformations that are highly selective for specific integrin subtypes.[23] For instance, the cyclic peptide Cilengitide was developed as a potent and selective inhibitor of αvβ3 and αvβ5 integrins for applications in oncology.[24] This selectivity is a direct result of the rigid conformation imposed by the cyclic structure, which presents the RGD pharmacophore in an orientation that is preferentially recognized by the target integrins.

Modern Applications in Drug Discovery

The principles outlined above have culminated in numerous approved drugs and promising clinical candidates. Cyclic peptides now represent a significant portion of the peptide-based therapeutics on the market.[3][25]

| Drug Name | Cyclic Structure | Therapeutic Area | Key Constraining Feature(s) |

| Lanreotide | Head-to-Tail Cyclic Octapeptide | Acromegaly, Neuroendocrine Tumors | Contains a D-Tryptophan to promote a specific turn structure.[3] |

| Daptomycin | Cyclic Lipopeptide | Antibacterial | 10-amino acid ring formed by a lactone linkage between the C-terminus and a threonine side chain.[1][5] |

| Romidepsin | Bicyclic Depsipeptide | T-cell Lymphoma | Contains both a head-to-tail lactone cyclization and a disulfide bond.[1] |

| Voclosporin | Cyclic Undecapeptide | Immunosuppressant | N-methylated amino acids and a non-proteinogenic amino acid contribute to its structure and oral bioavailability.[5][26] |

The success of these drugs validates the core strategy: using cyclic amino acids and macrocyclization to engineer peptides with enhanced stability, selectivity, and overall drug-like properties.[2][26]

Future Outlook

The field continues to evolve, with new synthetic methodologies and a deeper understanding of structure-activity relationships. Key areas of innovation include:

-

Novel Cyclization Chemistries: Development of new reactions, such as multicomponent stapling and reversible cyclization, that offer greater control and diversity.[27]

-

Genetically Encoded Libraries: Systems like SICLOPPS (split intein-catalyzed ligation of proteins and peptides) allow for the creation and screening of vast libraries of cyclic peptides within bacterial systems.[28]

-

Computational Design: Improved algorithms and force fields are enabling the in silico design of cyclic peptides with desired conformations and properties, accelerating the discovery process.[25]

The history of cyclic amino acids in peptide synthesis is a testament to the power of chemical innovation in addressing biological challenges. By learning from nature's rigid designs and developing sophisticated synthetic tools, scientists have transformed peptides from fragile biological messengers into robust therapeutic agents. The continued exploration of conformational constraint will undoubtedly unlock new classes of drugs for the most challenging of diseases.

References

- Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclis

- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI.

- Discovery and applications of naturally occurring cyclic peptides. (2015).

- Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic

- Discovery and applications of naturally occurring cyclic peptides. (2010).

- Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). Tetrahedron Letters.

- Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. (n.d.). Bioorganic & Medicinal Chemistry Letters.

- Cyclic peptide drugs approved in the last two decades (2001–2021). (2022). RSC Medicinal Chemistry.

- FDA Approved Cyclic Peptide Drugs. (n.d.). BOC Sciences.

- Evolution of cyclic peptide protease inhibitors. (2013).

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.

- Conformation of cyclic peptides.

- Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. (n.d.).

- FDA Approved Cyclic Peptide Drugs. (2022).

- CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. (2024). LinkedIn.

- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic

- Proline. (n.d.). Wikipedia.

- Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. (2024). ACS Omega.

- Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.

- Rediscovering the first known plant cyclic peptide. (2020). ASBMB Today.

- Approaches for peptide and protein cyclis

- Cyclic Peptides in Pipeline. (2024). Encyclopedia.pub.

- Synthesis of conformationally constrained amino acid and peptide derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1.

- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (2012). Chemistry & Biology.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- Cyclic Peptides in Pipeline: What Future for These Gre

- Peptide Cyclization Methodologies Amenable to in Vitro Display. (2018).

- Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (n.d.). ACS Omega.

- Solution-Phase and Chemoenzymatic Cyclization Methods for Cyclic Peptides. (n.d.). LinkedIn.

- The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. (2024). Physical Chemistry Chemical Physics.

- Proline. (2014). YouTube.

- Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (2016). Molecules.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). Journal of the American Chemical Society.

- Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. (2018).

- Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. (2004). Organic & Biomolecular Chemistry.

- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2004).

- Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009).

- Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2014). Amino Acids.

- Consecutive Ribosomal Incorporation of α-Aminoxy/α-Hydrazino Acids with l/d-Configurations into Nascent Peptide Chains. (2021). Journal of the American Chemical Society.

- Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. (2014). Journal of the American Chemical Society.

Sources

- 1. FDA Approved Cyclic Peptide Drugs [creative-peptides.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA Approved Cyclic Peptides - Creative Peptides [creative-peptides.com]

- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cyclic Peptides in Pipeline | Encyclopedia MDPI [encyclopedia.pub]

- 13. Rediscovering the first known plant cyclic peptide [asbmb.org]

- 14. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uci.edu [chem.uci.edu]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. mdpi.com [mdpi.com]

- 21. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scispace.com [scispace.com]

- 24. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 25. info.genophore.com [info.genophore.com]

- 26. Cyclic Peptides in Pipeline: What Future for These Great Molecules? [mdpi.com]

- 27. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 28. pnas.org [pnas.org]

Navigating the Labyrinth: A Technical Guide to the Theoretical Conformational Analysis of Cyclooctane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Cyclooctane Challenge in Drug Design

In the quest for novel therapeutics, the conformational rigidity of molecular scaffolds is a paramount design principle. Constrained amino acids, particularly those built upon cyclic frameworks, offer a powerful strategy to pre-organize peptide and peptidomimetic structures, enhancing their binding affinity, selectivity, and metabolic stability. While smaller rings like cyclopropane and cyclohexane have been extensively studied and utilized, the eight-membered cyclooctane ring presents a unique and complex challenge. Its inherent flexibility and the existence of multiple low-energy conformers create a conformational labyrinth that is both a hurdle and an opportunity for rational drug design.[1] This guide serves as an in-depth exploration of the theoretical and computational methodologies required to navigate this complexity, providing a robust framework for the conformational analysis of cyclooctane amino acids.

The Intricate Conformational Landscape of Cyclooctane

Cyclooctane is renowned for its conformational complexity, arising from a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring).[2][3] Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt several conformations of comparable energy. The most stable of these is the boat-chair form, with the crown conformation being slightly less stable.[1] However, a host of other conformers, such as the twist-boat-chair, boat-boat, and twist-chair-chair, lie within a few kcal/mol of the global minimum, creating a dynamic and intricate potential energy surface.[4]

The introduction of amino and carboxylic acid substituents further complicates this landscape. These functional groups can engage in intramolecular hydrogen bonding and exert steric and electronic effects that can significantly alter the relative energies of the parent cyclooctane conformers. Understanding these substituent effects is critical for predicting the three-dimensional structure and, consequently, the biological activity of peptides and peptidomimetics incorporating these unique amino acids.

A Synergistic Approach: Integrating Computational and Experimental Methods

A comprehensive understanding of cyclooctane amino acid conformation necessitates a synergistic approach that combines theoretical calculations with experimental validation. While this guide focuses on the theoretical aspects, it is crucial to recognize that experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide the ultimate benchmark for computational models.[5][6]

The general workflow for such an integrated analysis is depicted below:

Figure 1: A representative workflow illustrating the synergy between computational and experimental methods for the conformational analysis of cyclooctane amino acids.

The Theoretical Toolkit: Methodologies and Protocols

Step 1: Initial Structure Generation and Molecular Mechanics Conformational Search

The exploration of the vast conformational space of a cyclooctane amino acid begins with a robust conformational search. Due to the high number of degrees of freedom, a multi-step approach is most effective.

Protocol: Molecular Mechanics Conformational Search

-

Initial Structure Generation: Generate an initial 3D structure of the cyclooctane amino acid. This can be done using any standard molecular builder. It is crucial to consider the stereochemistry of the substituents.

-

Force Field Selection: Choose an appropriate molecular mechanics force field. For amino acid derivatives, force fields like AMBER (e.g., ff14SB, ff15ipq) or CHARMM (e.g., CHARMM36m) are generally well-suited.[7][8] For novel or highly unusual structures, force field parameterization may be necessary.[7]

-

Conformational Search Algorithm: Employ a powerful conformational search algorithm. For flexible rings, methods like Monte Carlo Multiple Minimum (MCMM) or a combination of Molecular Dynamics and Low-Mode sampling (MD/LLMOD) have proven effective.[9][10]

-

Rationale: These methods are designed to efficiently cross high energy barriers and explore a wide range of conformational space, which is essential for a flexible molecule like a cyclooctane derivative.

-

-

Energy Minimization and Redundancy Check: Each generated conformer should be subjected to energy minimization. Redundant conformers (those with very similar geometries) should be removed based on a root-mean-square deviation (RMSD) cutoff (e.g., < 0.5 Å).

-

Clustering: The resulting unique conformers are then clustered based on their energy and geometry. This provides a manageable set of low-energy candidate structures for further analysis.

Step 2: Quantum Mechanical Refinement with Density Functional Theory (DFT)

Molecular mechanics provides a rapid exploration of the conformational space, but for accurate energies and geometries, a higher level of theory is required. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost.

Protocol: DFT Geometry Optimization and Energy Calculation

-

Selection of Conformers: Select the lowest energy conformers from the molecular mechanics search (e.g., all unique conformers within a 5-10 kcal/mol window of the global minimum).

-

Method and Basis Set Selection:

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.[11][12] For systems where dispersion forces are significant, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial optimizations. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is advisable.[12]

-

-

Geometry Optimization: Perform a full geometry optimization for each selected conformer.

-

Frequency Calculation: It is crucial to perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Model: To account for the influence of the solvent, which can be significant for charged or polar molecules like amino acids, a continuum solvation model such as the Polarizable Continuum Model (PCM) should be employed during the DFT calculations.[12]

Step 3: Exploring Conformational Dynamics with Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the low-energy conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including the transitions between different conformations.[13][14]

Protocol: Molecular Dynamics Simulation

-

System Setup: Place the lowest-energy DFT-optimized conformer in a simulation box filled with an explicit solvent (e.g., TIP3P water).

-

Force Field: Use a well-parameterized force field, consistent with the one used in the initial conformational search (e.g., AMBER or CHARMM).

-

Equilibration: The system must be carefully equilibrated through a series of steps, typically involving initial energy minimization, followed by heating to the desired temperature and pressure equilibration.

-

Production Run: Run the simulation for a sufficient length of time to sample the relevant conformational transitions. For a flexible molecule like a cyclooctane derivative, simulation times of several hundred nanoseconds to microseconds may be necessary.

-

Analysis: Analyze the trajectory to identify the major conformations populated during the simulation, the transitions between them, and to calculate population-weighted properties.

Figure 2: A generalized workflow for setting up and running a molecular dynamics simulation.

Step 4: Bridging Theory and Experiment: Calculation of NMR Parameters

A powerful way to validate the computational model is to calculate NMR parameters from the theoretical structures and compare them with experimental data.

Protocol: GIAO NMR Chemical Shift and Coupling Constant Calculations

-

Structure Ensemble: Use the ensemble of low-energy conformers obtained from the DFT calculations.

-

GIAO Calculations: For each conformer, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[15][16] The same level of theory (functional and basis set) as the final energy calculations should be used.

-

Chemical Shift Calculation: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

-

Population Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average over the ensemble of low-energy conformers.

-

Coupling Constants: Spin-spin coupling constants (J-couplings) can also be calculated and are highly sensitive to the dihedral angles in the molecule, providing further validation of the conformational ensemble.

Data Interpretation and Application in Drug Design

The result of this comprehensive theoretical analysis is a detailed understanding of the conformational preferences of the cyclooctane amino acid. This information is invaluable for drug development professionals.

Key Insights from Conformational Analysis:

-

Dominant Conformations: Identification of the most populated conformations in different environments (gas phase, various solvents).

-

Conformational Rigidity/Flexibility: Understanding the energy barriers between different conformers and the degree of flexibility of the cyclooctane ring.

-

Substituent Orientation: Determining the preferred spatial orientation of the amino and carboxyl groups, as well as any side chains. This is crucial for understanding how the amino acid will present its functional groups for interaction with a biological target.

-

Peptidomimetic Design: The constrained conformations of cyclooctane amino acids can be used to mimic specific secondary structures of peptides, such as β-turns or helical segments.[1][17]

-

Structure-Activity Relationship (SAR) Studies: By understanding the conformational landscape, researchers can rationalize the SAR of a series of compounds and design new analogs with improved properties.

Quantitative Data Summary:

The following table provides a template for summarizing the key quantitative data obtained from a theoretical conformational analysis of a hypothetical aminocyclooctane carboxylic acid.

| Conformer | Relative Energy (kcal/mol) (MM) | Relative Gibbs Free Energy (kcal/mol) (DFT) | Boltzmann Population (%) (DFT, 298 K) | Key Dihedral Angles (degrees) |

| Boat-Chair 1 | 0.00 | 0.00 | 65.3 | C1-C2-C3-C4: -85.2, C5-C6-C7-C8: 55.1 |

| Boat-Chair 2 | 0.85 | 0.62 | 25.1 | C1-C2-C3-C4: 84.9, C5-C6-C7-C8: -54.8 |

| Crown | 1.52 | 1.89 | 4.2 | C1-C2-C3-C4: 98.5, C5-C6-C7-C8: 98.5 |

| Twist-Boat-Chair | 2.10 | 2.54 | 1.8 | C1-C2-C3-C4: -45.6, C5-C6-C7-C8: 102.3 |

| ... | ... | ... | ... | ... |

Conclusion: Taming the Complexity

The theoretical conformational analysis of cyclooctane amino acids is a challenging but rewarding endeavor. By employing a multi-faceted computational approach, from broad molecular mechanics searches to high-level DFT calculations and dynamic MD simulations, researchers can unravel the intricate conformational preferences of these unique building blocks. The insights gained from such studies are instrumental in the rational design of next-generation peptidomimetics and therapeutics, transforming the conformational complexity of the cyclooctane ring from a challenge into a powerful tool for drug discovery.

References

-

Karlén, A. et al. Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design34 , 277–292 (2020).

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

-

Crisma, M. et al. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Peptide Research8 , 178-86 (1995).

-

Chemistry with Dr. C. Conformational analysis of Mono substituted cyclohexane. YouTube (2020).

-

Olanders, G. Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. Diva-Portal.org (2021).

-

ResearchGate. Substituted 5,6,11,12-Tetradehydrodibenzo[ a , e ]cyclooctenes: Syntheses, Properties, and DFT Studies of Substituted Sondheimer–Wong Diynes. (2025).

-

Daura, X. et al. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Bioinformatics52 , 655-666 (2003).

-

ResearchGate. Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. (2025).

-

Hu, Y. et al. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry8 , 613867 (2020).

-

MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).

-

Sarotti, A. M. A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry74 , 7254-7260 (2009).

-

Daniels, D. S. et al. Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society129 , 1532-1533 (2007).

-

Chen, Y. & Ferguson, A. L. Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science13 , 220-232 (2022).

-

Bakherad, M. et al. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Scientific Reports12 , 1888 (2022).

-

Jiménez-Osés, G. et al. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry71 , 1869-78 (2006).

-

Fass, J. A. et al. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A126 , 2102-2111 (2022).

-

Do, H. T. et al. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling61 , 837-848 (2021).

-

Keller, B. et al. Calculation of NMR-relaxation parameters for flexible molecules from molecular dynamics simulations. Journal of Biomolecular NMR32 , 1-15 (2005).

-

Albright, S. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign (2023).

-

Rzepa, H. S. The conformational analysis of cyclo-octane. Henry Rzepa's Blog (2010).

-

Söderhjelm, P. et al. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. Journal of Chemical Information and Modeling62 , 3940-3951 (2022).

-

Nori-Shargh, D. et al. Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. Molecular Simulation37 , 1141-1154 (2011).

-

Copps, J. et al. Molecular Dynamics Simulations of Peptides. Methods in Molecular Biology340 , 119-35 (2006).

-

Hu, Y. et al. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry8 , 613867 (2020).

-

Balaji, V. N. et al. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research8 , 178-86 (1995).

-

MDPI. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances.

-

Alonso, J. L. et al. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A126 , 6146-6154 (2022).

-

ResearchGate. Conformational analysis of macrocycles: comparing general and specialized methods. (2020).

-

Hirst, J. D. et al. New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. Journal of Computational Chemistry27 , 1411-1419 (2006).

-

El-Sheshtawy, H. S. et al. Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules20 , 13326-48 (2015).

-

Ponder, J. W. & Case, D. A. FORCE FIELDS FOR PROTEIN SIMULATIONS. Jay Ponder Lab.

-

RSC Publishing. Statistical evaluation of simulated NMR data of flexible molecules. (2022).

-

Li, Y. et al. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. International Journal of Molecular Sciences23 , 333 (2021).

-

ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (2022).

-

Estévez, J. C. et al. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry76 , 7413-7424 (2011).

Sources

- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure prediction of cyclic peptides by molecular dynamics + machine learning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Conformational Constraint in Peptide and Drug Design

An In-depth Technical Guide to the Synthesis and Application of 1-Aminocyclooctanecarboxylic Acid for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, with their high affinity and specificity for biological targets, are attractive therapeutic candidates. However, their inherent conformational flexibility and susceptibility to enzymatic degradation often limit their clinical utility. The incorporation of non-proteinogenic amino acids that impart conformational rigidity is a powerful strategy to overcome these limitations. This compound, a cyclic α-amino acid, is a key building block in this endeavor. Its cyclooctyl ring system sterically constrains the peptide backbone, inducing stable secondary structures such as β-turns and helices. This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding and, consequently, increased potency. Furthermore, the α,α-disubstituted nature of this compound renders the adjacent peptide bonds resistant to cleavage by exopeptidases, thereby improving the metabolic stability and pharmacokinetic profile of the resulting peptidomimetics. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in the field.

Core Synthesis Methodologies

While a singular "discovery" of this compound is not prominently documented, its synthesis relies on well-established and robust chemical transformations for the preparation of α,α-disubstituted amino acids. The most common and practical starting material for its synthesis is cyclooctanone. Two classical, yet highly effective, methods for this conversion are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1][2][3] The process involves a three-component reaction between a carbonyl compound (in this case, cyclooctanone), ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[4][5][6]

Mechanism:

The reaction proceeds in two main stages:

-

Formation of the α-aminonitrile: Cyclooctanone reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from a source like KCN or NaCN) to yield 1-aminocyclooctanecarbonitrile.[1][3]

-

Hydrolysis: The nitrile group of 1-aminocyclooctanecarbonitrile is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, this compound.[4][]

Experimental Protocol (General Procedure):

-

α-Aminonitrile Formation:

-

To a solution of cyclooctanone in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride followed by an aqueous solution of potassium cyanide.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent and purify to isolate 1-aminocyclooctanecarbonitrile.

-

-

Hydrolysis:

-

Treat the isolated 1-aminocyclooctanecarbonitrile with a strong acid (e.g., concentrated HCl) and heat under reflux for several hours.[8]

-

Cool the reaction mixture and neutralize to precipitate the crude amino acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids from ketones.[9][10] It involves the reaction of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[11][12]

Mechanism:

-

Hydantoin Formation: Cyclooctanone reacts with potassium cyanide and ammonium carbonate in a heated aqueous or alcoholic solution to form 5,5-cyclooctanespirohydantoin.[13][14]

-

Hydrolysis: The hydantoin ring is then opened by alkaline hydrolysis (e.g., using Ba(OH)₂) to yield the corresponding amino acid.[15]

Experimental Protocol (General Procedure):

-

Hydantoin Synthesis:

-

In a pressure vessel, combine cyclooctanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Heat the mixture with stirring for several hours.

-

Cool the reaction mixture and acidify to precipitate the 5,5-cyclooctanespirohydantoin.

-

Collect the solid by filtration and wash thoroughly.

-

-

Hydrolysis:

-

Heat the hydantoin intermediate with a strong base, such as barium hydroxide, in water at elevated temperatures in an autoclave.

-

After cooling, neutralize the reaction mixture with an acid (e.g., sulfuric acid) to precipitate the barium salt.

-

Filter off the inorganic salts and concentrate the filtrate to crystallize the this compound.

-

Table 1: Comparison of Synthesis Methods

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | Cyclooctanone, NH₃/NH₄Cl, KCN/NaCN | Cyclooctanone, KCN/NaCN, (NH₄)₂CO₃ |

| Intermediate | 1-Aminocyclooctanecarbonitrile | 5,5-Cyclooctanespirohydantoin |

| Hydrolysis Conditions | Typically acidic (e.g., HCl) | Typically basic (e.g., Ba(OH)₂) |

| Advantages | Often proceeds at lower temperatures. | Can provide cleaner intermediate precipitation. |

| Disadvantages | Handling of ammonia and cyanide. | Often requires higher temperatures and pressure. |

Applications in Drug Development and Peptide Science

The primary utility of this compound lies in its application as a conformational constraint in peptides and peptidomimetics.[16][17]

Inducing Defined Secondary Structures

The bulky cyclooctane ring restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone, forcing it to adopt specific secondary structures. Studies on peptides containing 1-aminocycloalkane-1-carboxylic acids have shown that they are potent inducers of β-turns and helical conformations.[18][19] This pre-organization of the peptide into a bioactive conformation can significantly enhance its binding affinity to target receptors or enzymes.

Enhancing Metabolic Stability

Peptide-based drugs are often susceptible to rapid degradation by proteases in the body. The α,α-disubstituted nature of this compound provides steric hindrance that protects the adjacent peptide bonds from enzymatic cleavage. This increased metabolic stability leads to a longer in vivo half-life and improved pharmacokinetic properties of the therapeutic peptide.[20][21][22]

Use in Solid-Phase Peptide Synthesis (SPPS)

For its incorporation into peptides using solid-phase synthesis, this compound is typically used as its N-terminally protected derivative, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.[11] The Fmoc group is base-labile and can be selectively removed during the SPPS cycle without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support.

Conclusion

This compound is a valuable synthetic amino acid that serves as a powerful tool for medicinal chemists and drug developers. Its synthesis, readily achievable from cyclooctanone via established methods like the Strecker and Bucherer-Bergs reactions, provides access to a building block that can significantly enhance the therapeutic potential of peptides. By imparting conformational rigidity and metabolic stability, this compound facilitates the design of potent, selective, and durable peptide-based drugs. As our understanding of the relationship between peptide conformation and biological activity deepens, the strategic application of such constrained amino acids will undoubtedly continue to be a cornerstone of modern drug discovery.

References

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Bucherer-Bergs Reaction [organic-chemistry.org]

- 15. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 16. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sci-hub.red [sci-hub.red]

- 19. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. mdpi.com [mdpi.com]

- 22. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PMC [pmc.ncbi.nlm.nih.gov]

The 8-Membered Ring Amino Acid: A Scaffold for Precision in Peptide Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a burgeoning class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1] Their high specificity and potency are often tempered by challenges such as poor metabolic stability and low cell permeability.[1] A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[2][3] By reducing the molecule's flexibility, researchers can lock it into a bioactive conformation, enhancing receptor binding, improving stability against proteolysis, and fine-tuning its overall pharmacological profile.[1][4] Among the arsenal of tools to achieve this, the incorporation of cyclic amino acids has proven particularly powerful. This guide focuses on the unique and compelling properties of 8-membered ring amino acids, exploring their synthesis, conformational influence, and application in modern drug discovery.

The Foundational Principle: Constraining Torsional Angles to Dictate Secondary Structure

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is governed by a series of torsional angles (phi, psi, and omega) along its backbone.[3] Unnatural amino acids, including those with cyclic structures, can dramatically restrict the allowable values for these angles, thereby guiding the peptide to adopt specific secondary structures like β-turns and helices.[2][4] This pre-organization of the peptide into a desired shape can lead to a significant increase in binding affinity for its target protein.

8-membered ring amino acids, such as derivatives of azocan-2-carboxylic acid, are particularly adept at this. Their larger ring size, compared to the more common 5-membered ring of proline, offers a unique set of conformational constraints that can be leveraged to design novel peptide structures.

Synthesis of 8-Membered Ring Amino Acids: The Ring-Closing Metathesis Approach

A robust and versatile method for the synthesis of 8-membered ring amino acid precursors is Ring-Closing Metathesis (RCM).[5] This powerful reaction, often utilizing ruthenium-based catalysts, allows for the formation of the cyclic scaffold from acyclic diene precursors.[5]

Experimental Protocol: Synthesis of a 7-amino-8-oxo-1,2,3,6,7-pentahydroazocine-2-carboxylic acid derivative.[5]

This protocol is based on the work of Olson et al. and describes a key step in the synthesis of an 8-membered lactam scaffold.

Objective: To perform a Ring-Closing Metathesis (RCM) reaction to form the 8-membered ring.

Materials:

-

Diene precursor (e.g., a suitably protected di-allyl glycine derivative)

-

First-generation Grubbs catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

-

Anhydrous, degassed dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the diene precursor in anhydrous, degassed DCM to a concentration of 0.01 M in a flask equipped with a reflux condenser under an inert atmosphere.

-

Add the first-generation Grubbs catalyst (typically 5-10 mol%).

-

Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting cyclic olefin by flash column chromatography on silica gel to yield the desired 8-membered ring lactam.

Causality and Self-Validation:

-

Why use the first-generation Grubbs catalyst? In this specific synthesis, the first-generation catalyst was found to be superior to the second-generation catalysts, which led to significant oligomerization at higher concentrations.[5] This highlights the importance of catalyst screening for optimizing RCM reactions.

-

Why use a dilute concentration (0.01 M)? RCM is an intramolecular reaction. Performing the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization, thus maximizing the yield of the desired 8-membered ring.

-

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass by LC-MS. The structure and stereochemistry are then fully characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and, if possible, X-ray crystallography.

Caption: Workflow for the synthesis of an 8-membered ring amino acid precursor via RCM.

Conformational Properties and Impact on Peptide Secondary Structure

The true power of 8-membered ring amino acids lies in their ability to precisely control the conformation of the peptide backbone. Depending on the stereochemistry and saturation of the ring, they can induce distinct and predictable secondary structures.[5]

Case Study: Diastereomers of 7-amino-8-oxoazocine-2-carboxylic acid

Conformational analysis of the (2R,7S) and (2S,7S) diastereomers of a saturated 8-membered ring lactam revealed strikingly different structural preferences.[5]

-

(2R,7S) Isomer: This diastereomer was found to strongly induce a Type VIa β-turn .[5] This is a relatively rare type of β-turn that is characterized by a cis amide bond, typically found in proline-containing sequences.[5] The 8-membered ring effectively mimics this conformation, providing a valuable tool for designing peptides that require this specific turn structure for their activity.

-

(2S,7S) Isomer: In contrast, this diastereomer adopts an extended geometry .[5] This conformation can be used to mimic the C(+) conformer of oxidized Cys-Cys loops, which are found in a variety of naturally occurring bioactive peptides.[5]

This stereochemical control allows for the rational design of peptidomimetics with either a compact, turn-like structure or a more linear, extended conformation, simply by choosing the appropriate diastereomer of the 8-membered ring amino acid.

Caption: Stereochemical control of peptide conformation using 8-membered ring amino acids.

Quantitative Conformational Data

The conformational preferences induced by these amino acids can be quantified using techniques like NMR spectroscopy and X-ray crystallography.[5] These methods provide precise data on torsional angles and inter-proton distances, which are critical for computational modeling and rational drug design.

| Parameter | (2R,7S) Isomer in Peptide | (2S,7S) Isomer in Peptide |

| Predominant Conformation | Type VIa β-turn[5] | Extended[5] |

| Key Torsional Angles (φ, ψ) | Restricted to β-turn region | Restricted to extended region |

| Mimicry | Proline-induced cis-amide turn[5] | Oxidized Cys-Cys loop[5] |

Applications in Drug Discovery and Development

The ability to enforce specific, bioactive conformations makes 8-membered ring amino acids highly valuable in the development of peptide-based drugs.[1][]

-

Enhanced Receptor Binding: By pre-organizing a peptide into the conformation required for receptor binding, the entropic penalty of binding is reduced, often leading to a significant increase in affinity and potency.

-

Improved Metabolic Stability: The constrained, non-natural structure of the 8-membered ring can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[7][8]

-

Increased Selectivity: A rigidified peptide is less likely to adopt conformations that allow it to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.

-

Scaffolds for Peptidomimetics: These constrained amino acids serve as excellent scaffolds for the design of peptidomimetics, where the peptide backbone is partially or fully replaced by a non-peptidic structure that mimics its key features.[2]

Conclusion

8-membered ring amino acids represent a sophisticated and powerful tool in the field of peptide chemistry and drug discovery. Their synthesis, while requiring specialized techniques like RCM, is well-established. The true value of these building blocks lies in the predictable and stereochemically-dependent control they exert over peptide secondary structure. By enabling the rational design of peptides that are locked into bioactive conformations, such as rare β-turns or extended structures, 8-membered ring amino acids offer a clear path towards the development of next-generation peptide therapeutics with enhanced potency, stability, and selectivity. As our understanding of the relationship between peptide conformation and biological function continues to grow, the strategic incorporation of these unique structural elements will undoubtedly play an increasingly important role in the design of novel drugs.

References

-

Olson, G. L., et al. (2004). Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. Bioorganic & Medicinal Chemistry, 12(16), 4375-85. [Link]

-

Toniolo, C., & Chorev, M. (2007). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 14(2), 169-184. [Link]

-

Hruby, V. J. (2002). Designing and Synthesis of Conformationally Constrained Peptides and Peptidomimetics. Accounts of Chemical Research, 35(12), 947-954. [Link]

-

PeptiDream Inc. (n.d.). Constrained Peptides in Drug Discovery and Development. PeptiDream. [Link]

-

Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10725-10787. [Link]

-

Cabezas, E., & Satterthwait, A. C. (1999). Constrained Peptides as Miniature Protein Structures. Current Medicinal Chemistry, 6(11), 1039-1065. [Link]

-

University of Bristol. (2017). Making 8-membered rings – It's a DOS (diversity orientated synthesis) approach. University of Bristol Blog. [Link]

-

Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

-

Aitken, D. J., et al. (2018). An α-Helix-Mimicking 12,13-Helix: Designed α/β/γ-Foldamers as Selective Inhibitors of Protein-Protein Interactions. Angewandte Chemie International Edition, 57(40), 13142-13146. [Link]

-

Gorske, B. C., & Blackwell, H. E. (2006). Pseudo-Ring Methodology to Control the Conformations of Macrocyclic Peptides. Chemistry - A European Journal, 12(31), 8142-8151. [Link]

-

Akbarzadeh, M., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Reports in Pharmaceutical Sciences, 8(1), 10-16. [Link]

-

Akbarzadeh, M., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Reports in Pharmaceutical Sciences, 8(1), 10-16. [Link]

-

Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 43867–43872. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

early research on large ring amino acids in peptide structure

An In-depth Technical Guide to the Early Research on Large Ring Amino Acids in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey into the world of macrocyclic peptides, from their initial discovery to their establishment as a promising class of therapeutics, is a testament to the ingenuity and perseverance of chemists and biologists. This technical guide provides a comprehensive exploration of the seminal research on large ring amino acids within peptide structures. We will delve into the foundational discoveries, navigate the formidable challenges of early synthetic chemistry, and illuminate the pioneering techniques that paved the way for modern drug development. This guide is structured to provide not only a historical perspective but also actionable insights into the fundamental principles that continue to govern the design and synthesis of these complex molecules.

The Dawn of a New Modality: Early Discoveries and Realizations

The field of macrocyclic peptides traces its origins to the late 1940s with the discovery of Gramicidin S, a cyclic decapeptide antibiotic.[1] This finding was a watershed moment, revealing that nature had long been crafting these unique molecular architectures. It soon became apparent that cyclic structures conferred significant advantages, including enhanced metabolic stability and potent biological activities, as many naturally occurring antibiotics and toxins were found to possess these ring structures.[1]

Early researchers quickly recognized the therapeutic potential of macrocycles. These molecules, with a ring size of at least twelve atoms, occupy a unique chemical space between small molecules and large biologics like antibodies.[2] This intermediate size allows them to interact with challenging drug targets, such as large, featureless protein-protein interaction surfaces, which are often considered "undruggable" by small molecules.[3][4] The constrained conformation of cyclic peptides can lead to higher binding affinity and specificity for their targets.[5][6]

The Gauntlet of Synthesis: Overcoming Early Chemical Hurdles

The initial excitement surrounding macrocyclic peptides was tempered by the significant synthetic challenges they presented.[1] The de novo design and efficient synthesis of these molecules were, and to some extent still are, highly challenging endeavors in both academic and industrial settings.[7]

The Specter of Oligomerization

The primary obstacle in early peptide cyclization was the inherent entropic disadvantage of intramolecular ring-closing reactions.[7] Intermolecular reactions, leading to the formation of linear oligomers, were often the favored pathway. To circumvent this, early chemists employed the principle of high dilution, a technique that favors intramolecular reactions by decreasing the probability of intermolecular encounters.[8] While effective, this method was often impractical for large-scale synthesis.

The Art of Protection and Deprotection

Chemical peptide synthesis necessitates the use of protecting groups to prevent undesirable side reactions with the various amino acid side chains.[9][10] Early strategies relied on protecting groups that were often difficult to remove without damaging the peptide backbone. The development of milder and more orthogonal protecting group strategies, such as the use of allyl-based protecting groups, was a significant breakthrough.[1] These groups could be removed under conditions compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methods.[1]

Pioneering Cyclization Strategies: Forging the Ring

The quest for efficient and reliable methods to form the macrocyclic ring led to the development of several key strategies that are still fundamental to the field. These can be broadly categorized based on the type of bond formed and the points of connection within the peptide chain.

Head-to-Tail Cyclization: The Classic Amide Bond

The most intuitive approach to peptide cyclization is the formation of a standard peptide (amide) bond between the N-terminus and the C-terminus of a linear precursor.[5][11] This "head-to-tail" cyclization results in a homodetic peptide where the entire ring is composed of amino acid residues linked by amide bonds.[1]

Experimental Protocol: A Generalized Head-to-Tail Cyclization

-

Linear Peptide Synthesis: The linear peptide precursor is synthesized, typically on a solid support using established methods like Solid Phase Peptide Synthesis (SPPS).[9]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed, leaving the N-terminal amino group and the C-terminal carboxylic acid free.

-

Cyclization under High Dilution: The deprotected linear peptide is dissolved in a suitable organic solvent at a very low concentration (typically in the micromolar to low millimolar range).

-

Activation and Coupling: A coupling reagent is added to activate the C-terminal carboxylic acid, facilitating the intramolecular amide bond formation.

-

Purification: The crude cyclic peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Side-Chain to Side-Chain and Side-Chain to Terminus Cyclizations

Nature often employs more intricate cyclization strategies, forming rings through linkages between amino acid side chains or between a side chain and a terminus.[1] This leads to a diverse array of macrocyclic architectures.

-

Disulfide Bridges: The formation of a disulfide bond between two cysteine residues is a common method for creating heterodetic cyclic peptides.[1] This oxidative cyclization is crucial for the folding and structural stabilization of many natural peptides and proteins.[1]

-

Lactam Bridges: Amide bonds can also be formed between the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid) and the side chain of a basic amino acid (e.g., lysine).

Workflow for Disulfide Bridge Formation

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Macrocyclic DNA-encoded chemical libraries: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msd.com [msd.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

A Technical Guide to the Conformational Preferences of 1-Aminocyclooctanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclooctanecarboxylic acid (Ac8c) is a Cα,α-disubstituted cyclic amino acid that serves as a critical building block in medicinal chemistry. Its incorporation into peptides and peptidomimetics imparts significant conformational constraints, which can enhance metabolic stability, receptor affinity, and target selectivity. Understanding the inherent conformational preferences of the Ac8c residue is paramount for the rational design of novel therapeutics. This guide provides an in-depth analysis of the conformational landscape of Ac8c, synthesizing data from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with insights from computational modeling. We detail the key low-energy conformations of the cyclooctane ring, the influence of intramolecular hydrogen bonding, and provide validated protocols for researchers to conduct their own conformational analyses.

Introduction: The Strategic Value of Conformational Constraint

In the field of drug discovery, particularly in peptide-based therapeutics, controlling the three-dimensional structure of a molecule is a powerful strategy for optimizing its pharmacological profile.[1][2] Linear peptides often suffer from drawbacks such as high flexibility, which leads to a significant entropic penalty upon binding to a target, and susceptibility to proteolytic degradation.[3] Introducing conformationally constrained amino acids is a proven method to mitigate these issues.[4][5]

This compound (Ac8c) belongs to the family of 1-aminocycloalkane-1-carboxylic acids (Acn'c), which are known to induce specific secondary structures, such as β-turns and helices, in peptide sequences.[6][7] The eight-membered ring of Ac8c is particularly complex, possessing a flexible scaffold with multiple low-energy conformations.[8] This inherent complexity, when properly understood and harnessed, allows for the fine-tuning of peptide backbone geometry, ultimately leading to more potent and stable drug candidates. This guide will explore the foundational principles governing the conformational behavior of the Ac8c residue.

The Conformational Landscape of the Cyclooctane Scaffold

Unlike the well-defined chair conformation of cyclohexane, cyclooctane is conformationally complex due to the existence of many conformers with comparable energy.[8] Computational studies have identified a landscape of several key low-energy structures.[8][9] The two most stable conformations for the parent cyclooctane ring are the boat-chair and the crown forms.

-

Boat-Chair (BC): Generally considered the global minimum energy conformation. It possesses C_s symmetry.

-

Crown: Slightly higher in energy than the boat-chair form.[8] It has D_4d symmetry.

-

Other Conformations: Other higher-energy forms include the tub, boat-boat, and various twist conformations.[8]

The introduction of the geminal amino and carboxyl groups at the C1 position in Ac8c significantly alters this landscape. The substituents can occupy different pseudo-axial and pseudo-equatorial positions, and the potential for intramolecular hydrogen bonding between the -NH2 and -COOH groups introduces a critical stabilizing interaction that favors specific arrangements.

Determining Conformational Preferences: A Multi-faceted Approach

A comprehensive understanding of Ac8c's conformational preferences requires a synergistic combination of experimental validation and computational exploration.

Experimental Approaches

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the dynamic equilibria between different conformers.[10] For Ac8c, key NMR experiments include:

-

¹H and ¹³C NMR: Chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and spatial orientation, offering initial clues about the dominant conformation.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks provide crucial distance restraints that can differentiate between various ring conformations. For instance, specific cross-ring proton-proton distances are characteristic of a boat-chair versus a crown conformation.

B. X-ray Crystallography Single-crystal X-ray diffraction provides a high-resolution snapshot of the molecule's conformation in the solid state.[11][12] This structure typically represents a single, low-energy conformer that is stabilized by crystal packing forces. While not necessarily the most populated conformation in solution, it provides an invaluable, unambiguous starting point for computational studies and confirms the existence of a specific low-energy state. The crystal structure will definitively show the specific ring pucker and the presence of any intra- or intermolecular hydrogen bonds.[13]

Computational Modeling

Computational chemistry provides the tools to map the potential energy surface of Ac8c and quantify the relative energies of its various conformers.

A. Molecular Mechanics (MM) and Molecular Dynamics (MD) A systematic conformational search using MM force fields (e.g., AMBER, OPLS) is the first step. This involves rotating all rotatable bonds and exploring the different ring puckers to generate thousands of potential structures. The energies of these structures are minimized to identify a set of low-energy candidate conformers. MD simulations can then be used to explore the dynamic transitions between these conformations over time.

B. Quantum Mechanics (QM) The geometries of the low-energy conformers identified by MM are then subjected to higher-level QM calculations, typically using Density Functional Theory (DFT).[6][14] DFT methods (e.g., B3LYP with a 6-31G(d) basis set or higher) provide much more accurate relative energies, accounting for electronic effects that MM methods approximate. These calculations are essential for reliably ranking the stability of the different conformations and for calculating theoretical NMR parameters that can be directly compared with experimental data.